molecular formula C8H16ClNO2 B2654050 (7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride CAS No. 2305185-30-0

(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride

Cat. No. B2654050
CAS RN: 2305185-30-0
M. Wt: 193.67
InChI Key: CCZNEVNEYKWXET-UOERWJHTSA-N
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Description

Compounds like “(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride” belong to a class of organic compounds known as azaspiro compounds. These are organic compounds containing a spiro atom that is part of an amine group .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Azaspiro compounds, like other amines, can undergo a variety of chemical reactions, including nucleophilic substitution, elimination, and acid-base reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability. These properties are determined through experimental testing .

Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

A key area of research involves the diversity-oriented synthesis of azaspirocycles, including the target compound. Multicomponent condensation techniques provide rapid access to omega-unsaturated dicyclopropylmethylamines, which can be converted into various heterocyclic azaspirocycles such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds serve as valuable scaffolds for chemistry-driven drug discovery, highlighting their significance in medicinal chemistry and pharmaceutical research (Wipf, Stephenson, & Walczak, 2004).

Synthetic Approaches to Spiroaminals

Research on synthetic approaches to spiroaminals underscores the compound's role in the creation of natural or synthetic products with significant biological activities. These efforts aim to develop novel strategies for synthesizing spiroaminals, demonstrating the compound's potential in creating biologically active molecules with novel skeletons (Sinibaldi & Canet, 2008).

Novel Synthesis Techniques

Another aspect of research on this compound involves the development of novel synthesis techniques. For instance, the diiron nonacarbonyl-assisted spirocyclization reaction has been used for the synthesis and isolation of specific diastereomers, contributing to the field of stereochemistry and enabling further exploration of its biological applications (Gravestock & McKenzie, 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and is specific to each compound .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or reactive. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

(7R,8S)-5-azaspiro[2.6]nonane-7,8-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-6-3-8(1-2-8)5-9-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZNEVNEYKWXET-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C(CNC2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@@H]([C@@H](CNC2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride

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